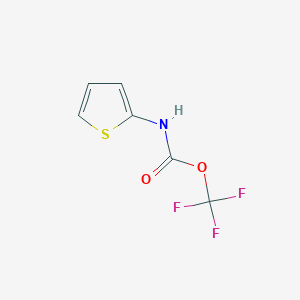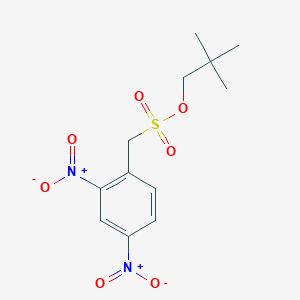
2,2-Dimethylpropyl (2,4-dinitrophenyl)methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethylpropyl (2,4-dinitrophenyl)methanesulfonate is a chemical compound that has garnered attention due to its unique properties and various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpropyl (2,4-dinitrophenyl)methanesulfonate typically involves the reaction of 2,4-dinitrophenol with 2,2-dimethylpropyl methanesulfonate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethylpropyl (2,4-dinitrophenyl)methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methanesulfonate group is replaced by other nucleophiles.
Reduction Reactions: The nitro groups in the compound can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, where the methanesulfonate group is oxidized to form sulfonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Major Products Formed
Substitution: Products include substituted phenylmethanesulfonates.
Reduction: Products include 2,2-dimethylpropyl (2,4-diaminophenyl)methanesulfonate.
Oxidation: Products include sulfonic acids and other oxidized derivatives.
Applications De Recherche Scientifique
2,2-Dimethylpropyl (2,4-dinitrophenyl)methanesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic applications, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2,2-Dimethylpropyl (2,4-dinitrophenyl)methanesulfonate involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator of specific enzymes, depending on the context of its use. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenol: Shares the nitro groups and phenyl structure but lacks the methanesulfonate group.
2,2-Dimethylpropyl methanesulfonate: Lacks the nitro groups but shares the methanesulfonate and 2,2-dimethylpropyl groups.
2,4-Dinitroanisole: Contains nitro groups and a methoxy group instead of the methanesulfonate group.
Uniqueness
The presence of both nitro and methanesulfonate groups allows for a wide range of chemical transformations and interactions with biological systems .
Propriétés
Numéro CAS |
89841-17-8 |
|---|---|
Formule moléculaire |
C12H16N2O7S |
Poids moléculaire |
332.33 g/mol |
Nom IUPAC |
2,2-dimethylpropyl (2,4-dinitrophenyl)methanesulfonate |
InChI |
InChI=1S/C12H16N2O7S/c1-12(2,3)8-21-22(19,20)7-9-4-5-10(13(15)16)6-11(9)14(17)18/h4-6H,7-8H2,1-3H3 |
Clé InChI |
AZRBYWFQBGSHNO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)COS(=O)(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl [8-(5-hexylfuran-2-yl)octyl]propanedioate](/img/structure/B14382027.png)
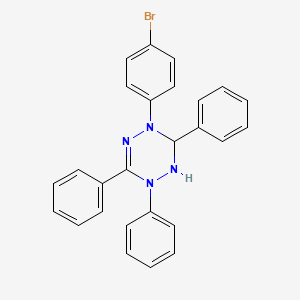
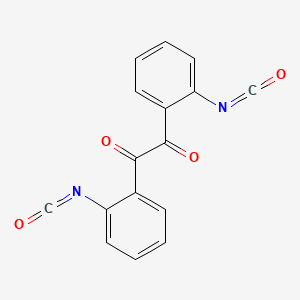
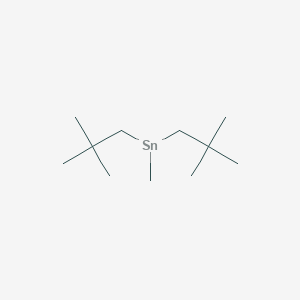

![5-[2,3,5,6-Tetramethyl-4-(methylsulfanyl)phenyl]cyclohexane-1,3-dione](/img/structure/B14382047.png)
![5-[(6-Methoxyquinolin-8-YL)amino]pentan-2-one](/img/structure/B14382058.png)
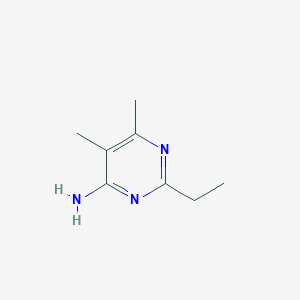


![3-({2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}amino)butanoic acid](/img/structure/B14382071.png)
![4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14382081.png)

